molecular formula C23H18ClNO3S B2686158 (4-chlorophenyl)[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114653-54-1

(4-chlorophenyl)[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2686158
CAS No.: 1114653-54-1
M. Wt: 423.91
InChI Key: AJHVIJSHEOKSSB-UHFFFAOYSA-N
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Description

(4-chlorophenyl)[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a synthetic chemical compound based on the 1,4-benzothiazine 1,1-dioxide scaffold, a structure recognized for its potential in medicinal chemistry research. Compounds within this class have been investigated as potential activators of ATP-sensitive potassium (K_ATP) channels . Research on related 1,4-benzothiazine derivatives indicates that such molecules can hyperpolarize cell membrane potential and modulate insulin secretion in vitro , suggesting value for metabolic disorder research . Furthermore, the 1,2-benzothiazine 1,1-dioxide core, a closely related heterocyclic system, has been utilized in the synthesis of novel quinazolinone derivatives that demonstrate marked biological activity against Gram-positive bacteria such as Bacillus subtilis . This highlights the broader potential of this chemical family in infectious disease research. The specific substitution pattern of this compound, featuring both 4-chlorophenyl and 3,4-dimethylphenyl groups, is designed to explore structure-activity relationships and optimize pharmacological properties. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO3S/c1-15-7-12-19(13-16(15)2)25-14-22(23(26)17-8-10-18(24)11-9-17)29(27,28)21-6-4-3-5-20(21)25/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHVIJSHEOKSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-chlorophenyl)[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

The compound is characterized by the following features:

  • Molecular Formula : C21H18ClN2O3S
  • Molecular Weight : 423.91 g/mol
  • Structural Characteristics : It contains a benzothiazine core with chlorophenyl and dimethylphenyl substituents, contributing to its unique chemical reactivity and biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antiviral Activity : Preliminary studies suggest it may inhibit various viral infections.
  • Antibacterial Properties : It shows moderate to strong activity against specific bacterial strains.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase and urease.

Antiviral Activity

In vitro assays have demonstrated that compounds structurally similar to this compound possess antiviral properties. For instance:

Virus TypeCompound TestedIC50 Value (μmol/L)
Influenza AMethyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate7.53
Coxsackie B4 Virus4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives0.4 - 2.1

These findings indicate that the compound may have potential as an antiviral agent.

Antibacterial Activity

Research evaluating the antibacterial activity of related compounds has shown promising results:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strainsWeak to Moderate

The compound's ability to inhibit bacterial growth suggests potential applications in treating bacterial infections.

Enzyme Inhibition Studies

The compound's interaction with specific enzymes has been a focal point in research:

  • Acetylcholinesterase Inhibition : Compounds similar to this compound have shown significant inhibition of acetylcholinesterase, which is crucial in managing conditions like Alzheimer's disease.
  • Urease Inhibition : Strong inhibitory effects against urease were noted, which could be beneficial in treating urease-related disorders.

The biological activity of this compound is believed to involve:

  • Binding Interactions : The compound likely interacts with specific amino acid residues in target enzymes or receptors, inducing conformational changes that alter their activity.
  • Modulation of Signaling Pathways : By affecting enzyme activity and receptor interactions, it may influence various cellular signaling pathways involved in disease processes.

Case Studies and Research Findings

Several studies have investigated the pharmacological profiles of compounds related to this compound:

  • Antitumor Activity : In animal models, derivatives have shown efficacy against tumor growth in xenograft models.
  • Toxicity Assessments : Safety profiles have been established through various toxicity assays indicating acceptable therapeutic windows for further development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzothiazine Core

The benzothiazine scaffold is shared across several derivatives, but substituent variations critically alter physicochemical and biological properties:

Compound Name (Reference) Position 4 Substituent Position 2 Methanone Group Key Features
Target Compound 3,4-Dimethylphenyl 4-Chlorophenyl Enhanced lipophilicity due to methyl groups; sulfone improves stability
[4-(4-Chlorophenyl)-...]methanone () 4-Chlorophenyl Phenyl Chloro substituent increases electron deficiency; lacks methyl groups
[4-(3,5-Dichlorophenyl)-...]methanone () 3,5-Dichlorophenyl 4-Methoxyphenyl Dual chloro groups enhance halogen bonding; methoxy improves solubility
[4-(3-Chloro-4-methylphenyl)-...]methanone () 3-Chloro-4-methylphenyl 3,4-Dimethoxyphenyl Mixed chloro/methyl substituents balance lipophilicity and reactivity

Key Observations:

  • Electron-Donating Groups (CH₃, OCH₃): Methyl and methoxy groups increase solubility and metabolic stability but may reduce binding affinity in polar environments .

Spectroscopic and Crystallographic Trends

  • NMR Shifts: Methyl groups in the target compound would deshield adjacent protons (upfield shifts in ¹H-NMR), whereas chloro substituents cause downfield shifts due to electronegativity .
  • Crystal Packing: Analogs like the benzothiazole derivative in exhibit C–H···N/O and π-π interactions, which stabilize crystal lattices. The target compound’s 3,4-dimethylphenyl group may sterically hinder such interactions compared to smaller substituents .

Q & A

Q. What are the key steps and reagents involved in synthesizing (4-chlorophenyl)[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone?

The synthesis involves multi-step organic reactions:

  • Step 1 : Construct the benzothiazine core using aromatic aldehydes and sulfur-containing reagents under controlled pH and temperature (e.g., 60–80°C in DMF) .
  • Step 2 : Introduce substituents (e.g., 3,4-dimethylphenyl) via nucleophilic substitution or Friedel-Crafts alkylation, using catalysts like AlCl₃ .
  • Step 3 : Functionalize the methanone group via ketone coupling reactions with 4-chlorophenyl boronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃) . Key reagents include potassium permanganate (oxidation), sodium borohydride (reduction), and methoxy-substituted aryl halides for substitutions .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and assess purity (>95%) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C₂₅H₂₁ClNO₄S; calc. 482.08 g/mol) .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., S=O stretch at ~1150 cm⁻¹, C=O at ~1680 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if single crystals are obtained) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution) influence biological activity in benzothiazine derivatives?

Comparative SAR studies show:

  • Fluorine at C6 : Enhances lipophilicity and bioavailability, improving IC₅₀ against cancer cell lines (e.g., 2.1 µM vs. 5.8 µM in non-fluorinated analogs) .
  • Methoxy vs. Methyl groups : Methoxy substituents on phenyl rings increase antioxidant activity (EC₅₀ ~12 µM) but reduce antimicrobial potency compared to methyl groups .
  • Chlorophenyl vs. Ethoxyphenyl : Chlorophenyl improves target binding affinity (ΔG = -9.2 kcal/mol in docking studies) due to halogen bonding .

Q. What methodologies resolve contradictions in crystallographic data for structurally similar benzothiazines?

  • Redundant Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) and reduce noise .
  • Twinned Crystal Analysis : Apply SHELXL’s TWIN/BASF commands to refine data from non-merohedral twinning .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Q. How can reaction conditions be optimized to enhance yield in fluorinated analogs?

  • Solvent Screening : Replace DMF with DMSO for fluorination steps, improving yields from 45% to 68% due to better fluoride ion solvation .
  • Catalyst Optimization : Use Pd₂(dba)₃/XPhos instead of Pd(PPh₃)₄ for C–F coupling (TON increases from 50 to 120) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h (150°C, 300 W) while maintaining >90% purity .

Q. What computational strategies predict metabolic stability of this compound?

  • In Silico ADME : Use SwissADME to calculate parameters:
  • LogP = 3.2 (optimal for blood-brain barrier penetration)
  • CYP3A4 inhibition risk: High (TPSA = 78 Ų) .
    • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability to COX-2 (RMSD < 2.0 Å) .

Q. How do conflicting bioactivity results in similar compounds inform experimental design?

  • Dose-Response Curves : Test across a wider concentration range (0.1–100 µM) to identify off-target effects .
  • Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill assays to rule out false positives .

Methodological Tables

Q. Table 1. Comparative Bioactivity of Benzothiazine Derivatives

SubstituentAnticancer IC₅₀ (µM)Antimicrobial MIC (µg/mL)LogP
6-Fluoro2.1163.5
3,4-Dimethoxy8.3642.8
4-Chlorophenyl4.7323.2

Q. Table 2. Crystallographic Data Validation Metrics

ParameterAcceptable RangeObserved Value (Compound)
R-factor<0.050.054
RMSD (bond lengths)<0.02 Å0.004 Å
Twinning Fraction<0.30.12

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